2-Butene-1,4-diol
Overview
Description
2-Butene-1,4-diol is an organic compound with the molecular formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and is characterized by a double bond between the second and third carbon atoms. This compound is a colorless liquid with a slightly sweet odor and is soluble in water and many organic solvents. It is used as an intermediate in the synthesis of various chemicals and has applications in the production of polymers, pharmaceuticals, and other industrial products .
Mechanism of Action
Target of Action
The primary target of 2-Butene-1,4-diol is the triple bond in the molecule of 2-butyne-1,4-diol . The compound interacts with this bond during the process of hydrogenation .
Mode of Action
This compound is formed through the hydrogenation of 2-butyne-1,4-diol . This process involves the conversion of the triple bonds of the alkyne into double bonds in the diene through the addition of hydrogen atoms . The introduction of phosphorus into the composition of palladium nanoparticles makes it possible to maintain a nearly 100% this compound selectivity up to a 90% alkynediol conversion . This affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .
Biochemical Pathways
The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions . These reactions form other side products along with cis-2-butene-1,4-diol and butane-1,4-diol . Achieving the highest selectivity to butene- and/or butanediol is critical from an industrial point of view .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of the compound’s structure. The hydrogenation process converts the triple bonds of the alkyne into double bonds in the diene . This transformation is critical for the compound’s use in various industrial applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance the compound’s hydrogenation process . Additionally, the introduction of phosphorus into the composition of palladium nanoparticles can maintain a nearly 100% this compound selectivity up to a 90% alkynediol conversion . The action environment plays a crucial role in determining the compound’s overall effectiveness and stability.
Biochemical Analysis
Biochemical Properties
It is a colorless, and viscous liquid . Its applications encompass a wide range of uses, serving as a solvent, plasticizer, and fuel additive .
Molecular Mechanism
In these reactions, metallic Pt nanoparticles with 2–3 nm in size supported on silicon carbide are the active species for 2-Butene-1,4-diol products via the selective hydrogenation .
Temporal Effects in Laboratory Settings
Its involvement in creating solvents and plasticizers further underscores its integral role in industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-butene-1,4-diol involves the selective hydrogenation of 2-butyne-1,4-diol. This process typically uses catalysts such as palladium or nickel to facilitate the hydrogenation reaction. The reaction conditions often include temperatures around 50°C and pressures of 2 MPa hydrogen gas .
Industrial Production Methods: In industrial settings, the hydrogenation of 2-butyne-1,4-diol is carried out in the presence of structured catalysts and often without solvents to maximize efficiency. The process aims to achieve high selectivity and conversion rates, producing this compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Butene-1,4-diol undergoes various chemical reactions, including:
Oxidation: When treated with oxidizing agents like dichromate in acidic conditions, it can form furan derivatives.
Reduction: The compound can be further hydrogenated to form 1,4-butanediol.
Substitution: Halogens can react with this compound to form halogenated derivatives such as 4-halobutenols or 2,3-dihalo-1,4-butanediol.
Common Reagents and Conditions:
Oxidation: Dichromate in acidic solution.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Halogens like chlorine or bromine.
Major Products:
Oxidation: Furan derivatives.
Reduction: 1,4-Butanediol.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Butene-1,4-diol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Comparison with Similar Compounds
2-Butyne-1,4-diol: This compound is a precursor to 2-butene-1,4-diol and has a triple bond between the second and third carbon atoms.
1,4-Butanediol: A fully hydrogenated derivative of this compound, lacking any double bonds.
cis-2-Butene-1,4-diol: An isomer of this compound with the same molecular formula but different spatial arrangement of atoms.
Uniqueness: this compound is unique due to its specific double bond configuration, which allows it to undergo selective hydrogenation and oxidation reactions. This makes it a valuable intermediate in the synthesis of various chemicals and materials, offering distinct advantages in terms of reactivity and product selectivity compared to its similar compounds .
Properties
IUPAC Name |
(E)-but-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZLZNOYNASJ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033684 | |
Record name | 2-Butene-1,4-diol (trans) | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Boiling Point |
141-149 °C AT 20 MM HG | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Flash Point |
128 °C, 128 °C (263 °F) OC | |
Record name | 1,4-Dihydroxy-2-butene | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
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Solubility |
VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.067-1.074 | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.0 (AIR= 1) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Color/Form |
ALMOST COLORLESS LIQUID | |
CAS No. |
821-11-4, 110-64-5 | |
Record name | trans-2-Butene-1,4-diol | |
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Record name | 1,4-Dihydroxy-2-butene | |
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Record name | 2-Butene-1,4-diol, (2E)- | |
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Record name | 2-Butene-1,4-diol | |
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Record name | 2-Butene-1,4-diol (trans) | |
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Record name | But-2-ene-1,4-diol | |
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Record name | 2-Butene-1,4-diol, (2E) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-BUTENE-1,4-DIOL, (2E)- | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Melting Point |
7 °C (45 °F) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Butene-1,4-diol?
A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. It exists as cis and trans isomers. Spectroscopic characterization typically involves techniques like 1H NMR, 13C NMR, and IR. For detailed peak assignments and spectral analysis, refer to the studies on hexolic anhydride-based polyesters. [, ]
Q2: How does the structure of this compound contribute to its material compatibility and applications?
A2: The presence of both a double bond and two hydroxyl groups in this compound makes it a versatile building block. It can undergo reactions typical of both alkenes and alcohols. This enables its use in synthesizing various polymers, including polyesters, polyurethanes, and polyacrylates. The cis isomer of this compound is particularly useful in producing specific polymers. [, , ]
Q3: What is known about the stability of this compound under various conditions?
A3: this compound exhibits varying stability depending on factors like temperature, pH, and the presence of catalysts. It can undergo dehydration to form 2,5-dihydrofuran, particularly in the presence of acidic resins. [] Additionally, it can isomerize between its cis and trans forms, especially in aqueous solutions containing palladium(II) complexes. []
Q4: How do the cis and trans isomers of this compound differ in their applications?
A4: The cis isomer of this compound is favored in certain applications, such as the synthesis of specific polymers like poly(2-butenediol), due to its stereochemistry. [] On the other hand, both isomers can serve as starting materials for different reactions, with the trans isomer being more commonly used in some cases.
Q5: How effectively can the cis and trans isomers of this compound be separated and identified?
A5: High-performance liquid chromatography (HPLC) methods, utilizing chiral stationary phases like (S,S)-Whelk-O 1 and ChiraSpher columns, have been effectively used to separate the cis and trans isomers of this compound. Subsequent identification is achieved using liquid chromatography-mass spectrometry (LC-MS). [, ]
Q6: How does the choice of catalyst affect the selectivity and efficiency of this compound transformations?
A6: The selection of the catalyst plays a crucial role in directing the reaction pathway and product distribution when using this compound. For instance, palladium-based catalysts are commonly used in the selective hydrogenation of 2-Butyne-1,4-diol to this compound. [, , , ] The catalyst support also plays a crucial role: palladium on calcium carbonate doped with ammonia (1% Pd/CaCO3NH3) shows remarkably high selectivity towards cis-2-butene-1,4-diol, potentially due to the competitive adsorption of ammonia on the catalyst surface. [] Platinum-based catalysts, on the other hand, minimize side product formation during hydrogenation. [] In the synthesis of 2,5-dihydrofuran from this compound, acidic resins like D61 and D72 show good initial activity, but their performance declines over time. In contrast, the phosphonic acid resin LSC-500 exhibits sustained activity and high yields. [] This highlights how catalyst selection directly influences reaction efficiency and selectivity.
Q7: Are there any industrial processes that utilize this compound in catalytic reactions?
A7: Yes, a notable industrial process utilizes a PdTe/C catalyst to convert this compound to this compound diacetates with high selectivity (98%). This reaction highlights the industrial significance of this compound as a precursor for valuable chemical intermediates. []
Q8: What is the role of computational chemistry in understanding the reactivity and properties of this compound?
A8: Computational chemistry methods, like molecular modeling and density functional theory (DFT) calculations, can be used to study the cyclodehydration of 1,4-butanediol and this compound. These methods help predict reaction pathways, transition states, and reaction energies, providing insights into the reaction mechanisms at the molecular level. [, ]
Q9: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?
A9: While specific QSAR models for this compound derivatives are not extensively discussed in the provided papers, the research on hexolic anhydride-based polyesters offers some insights. The studies show that structural modifications, particularly in the diol moiety, significantly impact the thermal properties and degradation pathways of the resulting polymers. These findings suggest the potential for developing QSAR models to predict the properties of this compound derivatives based on their structural features. [, , , ]
Q10: What are some other interesting applications of this compound in research?
A10: Beyond its role in polymer synthesis and catalytic reactions, this compound finds use in studying interfacial phenomena. For example, research has explored its adsorption on silicon surfaces, showing that it bonds through its hydroxyl groups while leaving the C=C double bond intact. This property makes it a potential platform for building more complex molecules on surfaces. [] Another study used this compound as a probe reaction to quantify pH changes near electrode surfaces during electrocatalysis. []
Q11: What are the safety and environmental considerations associated with this compound?
A11: While specific safety data is not provided in the research excerpts, it's crucial to handle all chemicals with caution. Consult the relevant safety data sheets (SDS) for this compound before use. Regarding environmental impact, the focus is on responsible waste management and exploring recycling strategies for this compound and its derivatives to minimize ecological impact and promote sustainability. []
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